N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide
Description
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a morpholinopyridazinyl group, a trifluoromethyl group, and a benzenesulfonamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3S/c22-21(23,24)16-2-1-3-18(14-16)32(29,30)27-17-6-4-15(5-7-17)19-8-9-20(26-25-19)28-10-12-31-13-11-28/h1-9,14,27H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUUSUGKRISAAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the morpholinopyridazinyl intermediate: This could involve the reaction of a pyridazine derivative with morpholine under specific conditions.
Attachment of the phenyl group: The intermediate can then be reacted with a phenyl derivative, possibly through a coupling reaction.
Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents.
Sulfonamide formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholinopyridazinyl group.
Reduction: Reduction reactions could target the nitro groups if present in intermediates.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles like amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Antibacterial Properties
Research indicates that this compound exhibits potent antibacterial activity against various pathogens. The mechanism of action often involves inhibition of bacterial enzyme systems essential for survival.
Key Findings :
- Effective against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values suggest strong efficacy, particularly against resistant strains.
Anticancer Activity
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide has been investigated for its anticancer properties, showing promise in targeting specific cancer cell lines.
Mechanism :
The compound may act as an enzyme inhibitor or receptor modulator, disrupting pathways critical for cancer cell proliferation.
Case Studies :
- In Vitro Studies : Demonstrated significant inhibition of growth in various cancer cell lines, including breast and lung cancer models.
- Clinical Trials : A trial involving a structurally similar compound reported partial responses in patients with advanced solid tumors, suggesting potential therapeutic benefits.
Antibacterial Efficacy
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 15 |
| HepG2 (Liver) | 20 |
| A549 (Lung) | 18 |
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the sulfonamide group can mimic natural substrates or inhibitors.
Comparison with Similar Compounds
Similar Compounds
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide: can be compared with other sulfonamide derivatives or compounds containing trifluoromethyl groups.
Morpholinopyridazinyl derivatives: These compounds often exhibit similar biological activities and can be used as reference points.
Uniqueness
The unique combination of the morpholinopyridazinyl group, trifluoromethyl group, and benzenesulfonamide moiety may confer specific properties such as enhanced binding affinity, selectivity, and metabolic stability, distinguishing it from other compounds.
Biological Activity
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Morpholinopyridazine moiety : Contributes to its biological activities.
- Trifluoromethyl group : Enhances the compound's chemical stability and bioactivity.
- Sulfonamide functional group : Associated with various pharmacological properties.
The molecular formula of the compound is , with a molecular weight of 428.4 g/mol .
Biological Activity
Antibacterial and Anticancer Properties
Research indicates that compounds within the sulfonamide class, including this compound, exhibit significant antibacterial activity. The compound's ability to inhibit specific enzymes makes it a candidate for developing antibiotics .
Moreover, studies have shown that related compounds, such as those containing morpholine and pyridazine structures, demonstrate anticancer properties by modulating enzyme activity and affecting cellular proliferation pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme Inhibition | Modulation of carbonic anhydrase activity |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including carbonic anhydrases (CAs), which are critical in regulating physiological processes such as acid-base balance and fluid secretion .
- Cellular Pathway Modulation : It may influence signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells .
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of sulfonamide derivatives against common pathogens. The results indicated that the compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .
Study 2: Anticancer Activity
In vitro assays demonstrated that this compound induced apoptosis in various cancer cell lines through caspase activation and mitochondrial pathway modulation .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide | Anticancer | Different substitutions on the benzene ring |
| N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide | Antimicrobial | Variations in trifluoromethyl positioning |
Q & A
Basic Questions
Q. What synthetic routes are commonly employed to prepare N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide, and what are the critical reaction conditions?
- Methodological Answer : Synthesis typically involves coupling a pyridazine-morpholine intermediate with a sulfonyl chloride derivative. For example, analogous sulfonamide syntheses use pyridine as a solvent and base to facilitate nucleophilic substitution between an amine-containing intermediate (e.g., 4-(6-morpholinopyridazin-3-yl)aniline) and 3-(trifluoromethyl)benzenesulfonyl chloride. Reaction conditions (room temperature, 12–24 hours) and stoichiometric ratios (1:1.5 amine:sulfonyl chloride) are critical for yield optimization . Purification often involves column chromatography or recrystallization from ethanol .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions, aromatic proton environments, and trifluoromethyl group integration.
- Infrared Spectroscopy (IR) : Identifies sulfonamide S=O stretches (~1350–1150 cm) and morpholine C-O-C vibrations.
- Elemental Analysis : Validates purity and matches calculated vs. observed C/H/N/F percentages.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion mass and fragmentation patterns .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Methodological Answer :
- Sulforhodamine B (SRB) Assay : Measures cytotoxicity in cancer cell lines (e.g., NCI-60 panel) by quantifying cellular protein content. Fixation with trichloroacetic acid and staining with SRB provide a stable, visible endpoint .
- Enzyme Inhibition Assays : Fluorogenic substrates or ADP-Glo™ kinase assays evaluate inhibition of kinases or sulfonamide-targeted enzymes (e.g., carbonic anhydrase) .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations elucidate the compound’s mechanism of action against specific enzyme targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes with known sulfonamide-binding pockets (e.g., kinases, carbonic anhydrases).
- Docking Software : Use AutoDock Vina or Schrödinger’s Glide to predict binding poses. Key parameters include grid box size (centered on active site) and Lamarckian genetic algorithms for conformational sampling.
- Validation : Compare docking scores with experimental IC values. Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over 50–100 ns trajectories .
Q. What strategies resolve discrepancies in cytotoxicity data across different cell lines or assay protocols?
- Methodological Answer :
- Standardization : Use identical cell passage numbers, serum concentrations, and incubation times.
- Control Compounds : Include reference drugs (e.g., doxorubicin) to normalize inter-assay variability.
- Mechanistic Follow-Up : Combine cytotoxicity data with transcriptomic profiling (RNA-seq) to identify cell-line-specific resistance pathways .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Modification Sites :
- Morpholine Ring : Replace with piperazine or thiomorpholine to alter solubility and log.
- Trifluoromethyl Group : Test chloro or cyano substituents for metabolic stability.
- In Vitro ADME : Assess microsomal stability (human liver microsomes) and permeability (Caco-2 monolayers) .
Q. What role does the trifluoromethyl group play in enhancing the compound’s metabolic stability and target binding?
- Methodological Answer :
- Metabolic Stability : The CF group reduces oxidative metabolism by cytochrome P450 enzymes, as evidenced by half-life extensions in liver microsome assays.
- Binding Affinity : Fluorine’s electronegativity enhances hydrophobic interactions and hydrogen bonding in enzyme active sites. Comparative studies with non-fluorinated analogs show 5–10x lower IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
